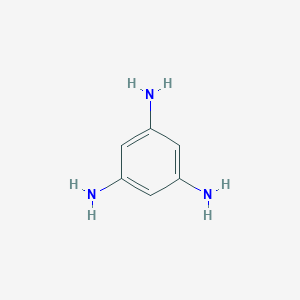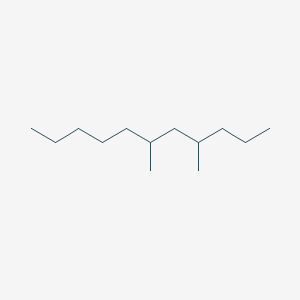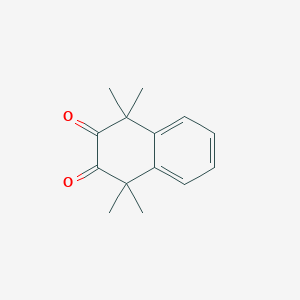
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is a chemical compound that belongs to the family of naphthoquinones. It is also known as menadione or vitamin K3. This compound has been widely used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is not fully understood. It has been shown to act as an electron acceptor in the electron transport chain, which is involved in the synthesis of ATP. It has also been shown to activate certain enzymes involved in the synthesis of blood clotting factors and bone proteins.
Biochemische Und Physiologische Effekte
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anticancer properties and can induce apoptosis in cancer cells. It has been shown to improve bone health and can increase bone density.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also stable and can be stored for long periods. However, it has some limitations. It is toxic in high doses and can cause liver damage. It is also unstable in the presence of light, heat, and air.
Zukünftige Richtungen
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has several potential future directions for research. It can be used in the development of new anticancer drugs. It can also be used in the development of new drugs for the treatment of bone diseases. It can be used in the development of new antioxidants and can be used in the treatment of oxidative stress-related diseases. Its potential as a coenzyme can also be explored further.
Conclusion:
In conclusion, 2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is a chemical compound that has been widely used in various scientific research applications. It has unique properties that make it useful in the synthesis of blood clotting factors, bone proteins, and as an antioxidant. It has several potential future directions for research, including the development of new anticancer drugs, new drugs for the treatment of bone diseases, and new antioxidants. However, its toxicity and instability in the presence of light, heat, and air should be taken into consideration in future research.
Synthesemethoden
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- can be synthesized by the reaction of 2-methyl-1,4-naphthoquinone with zinc dust in the presence of acetic acid. This reaction leads to the reduction of the quinone group to a hydroquinone, which is then oxidized to the final product by air or oxygen.
Wissenschaftliche Forschungsanwendungen
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has been used in various scientific research applications due to its unique properties. It has been used as a coenzyme in the synthesis of blood clotting factors, and it is also involved in the synthesis of bone proteins. It has been used as a potent antioxidant and has been shown to have anticancer properties.
Eigenschaften
CAS-Nummer |
17471-49-7 |
|---|---|
Produktname |
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- |
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
1,1,4,4-tetramethylnaphthalene-2,3-dione |
InChI |
InChI=1S/C14H16O2/c1-13(2)9-7-5-6-8-10(9)14(3,4)12(16)11(13)15/h5-8H,1-4H3 |
InChI-Schlüssel |
MJHPJDOKQOLLMJ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(C(=O)C1=O)(C)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(C(=O)C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




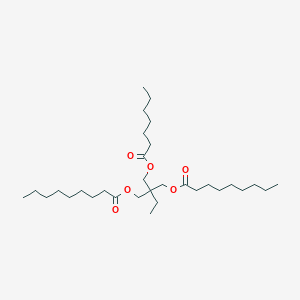
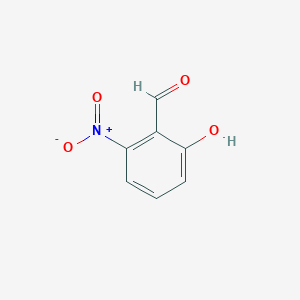
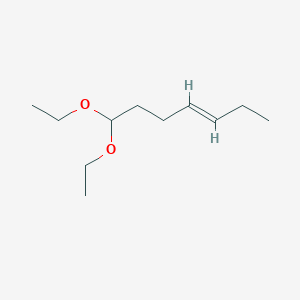
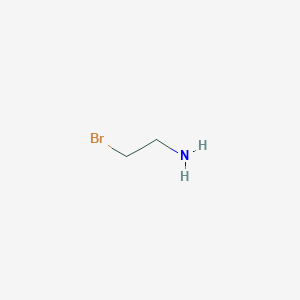

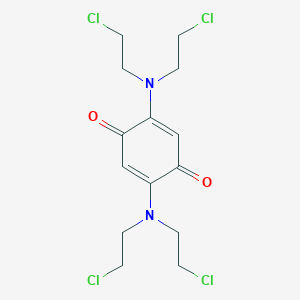
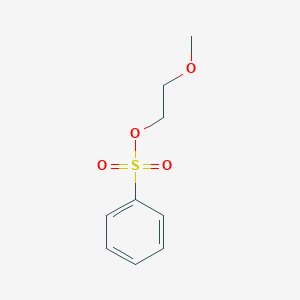
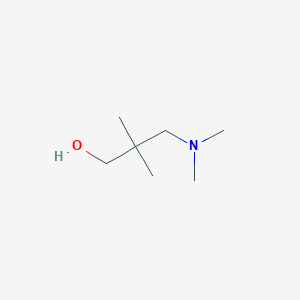
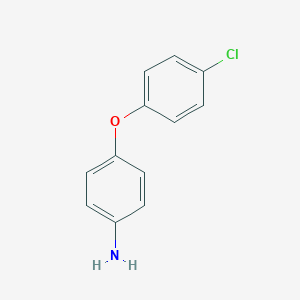
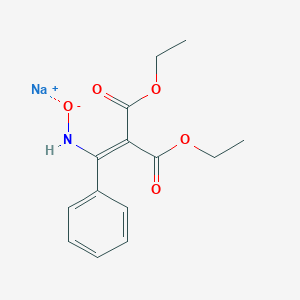
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
